

Pharmacological Properties of Himalayan Cedarwood Oil: A Technical Guide

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Compound of Interest

Compound Name: Cedar oil

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Introduction

Himalayan cedarwood oil, extracted from the wood of *Cedrus deodara*, has a long history of use in traditional medicine. This in-depth technical guide provides a comprehensive overview of its pharmacological properties, focusing on its chemical composition, antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. This document is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate further investigation and potential therapeutic applications.

Chemical Composition

The therapeutic potential of Himalayan cedarwood oil is attributed to its complex mixture of volatile bioactive compounds, primarily sesquiterpenes. Gas chromatography-mass spectrometry (GC-MS) analysis has been instrumental in identifying and quantifying these constituents. The predominant components include α -himachalene, β -himachalene, and γ -himachalene, along with atlantones and other minor compounds. The relative abundance of these molecules can vary based on factors such as the geographical origin, age of the tree, and distillation method.^{[1][2][3][4]}

Table 1: Major Chemical Constituents of Himalayan Cedarwood Oil (% Composition)

Constituent	Percentage Range	Reference
β-Himachalene	27.10 - 37.34%	[2][3][4]
α-Himachalene	11.37 - 30.83%	[1][2][3][4]
γ-Himachalene	7.00 - 12.00%	[2][3][4]
(E)-α-Atlantone	10.63 - 12.09%	[2][3][4]
(E)-γ-Atlantone	3.34 - 6.28%	[2][3][4]
α-Cedrene	15.82%	[1]
Deodarone	0.43 - 1.10%	[2][3][4]
Himachalol	0.22%	[4]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify the volatile components of Himalayan cedarwood oil.

Methodology:

- Sample Preparation: Dilute the Himalayan cedarwood oil sample in a suitable solvent (e.g., n-hexane or ethanol) to an appropriate concentration (e.g., 1% v/v).
- GC-MS System: Employ a GC-MS system equipped with a capillary column suitable for essential oil analysis (e.g., HP-5MS, DB-5).
- Injection: Inject a small volume (e.g., 1 μ L) of the diluted sample into the GC inlet in split mode.
- GC Conditions:
 - Inlet Temperature: 250°C
 - Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

- Oven Temperature Program: Start at a lower temperature (e.g., 60°C) for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min), and hold for a final period.
- MS Conditions:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Mass Range: Scan from a suitable m/z range (e.g., 40-500 amu).
 - Ion Source Temperature: 230°C
 - Transfer Line Temperature: 280°C
- Data Analysis:
 - Identify the components by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley).
 - Confirm identifications using retention indices (RI) relative to a homologous series of n-alkanes.
 - Quantify the relative percentage of each component by peak area normalization.

Antioxidant Activity

Himalayan cedarwood oil exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress-related pathologies. Its ability to scavenge free radicals is primarily attributed to its sesquiterpene constituents.

Table 2: In Vitro Antioxidant Activity of Himalayan Cedarwood Oil

Assay	Parameter	Result	Reference
DPPH Radical Scavenging	IC50	21.92 - 24.44 µg/mL	[5]
ABTS Radical Scavenging	EC50	15.56 - 16.26 mg/mL	[5]

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of Himalayan cedarwood oil.

Methodology:

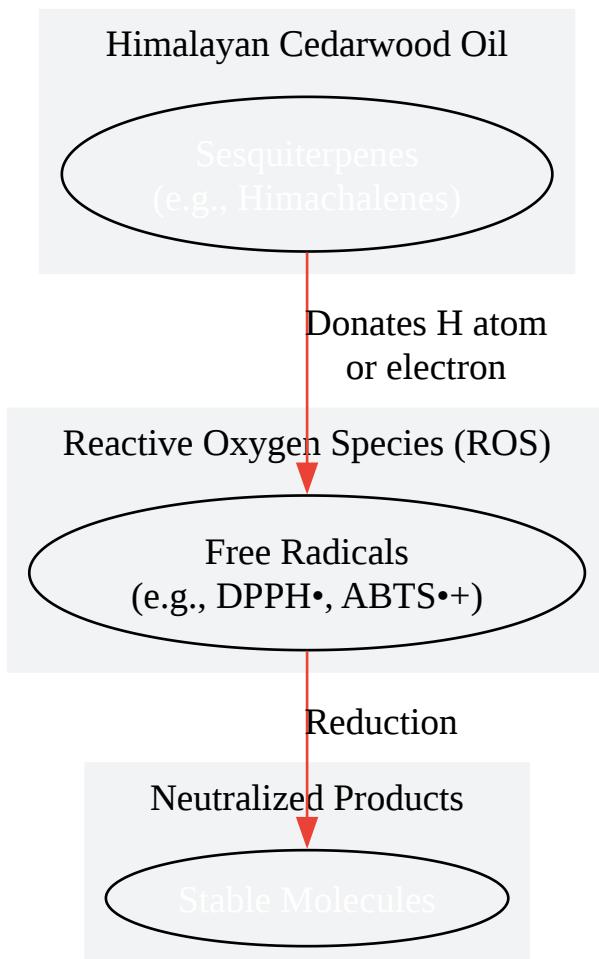
- Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of dilutions of the Himalayan cedarwood oil in methanol.
- Reaction Mixture: In a 96-well microplate or test tubes, add a specific volume of the DPPH solution to each dilution of the essential oil. A control containing only DPPH and methanol is also prepared.
- Incubation: Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
- Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
- Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ Where A_{control} is the absorbance of the control and A_{sample} is the absorbance of the sample.
- IC₅₀ Determination: Plot the percentage inhibition against the concentration of the essential oil to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Experimental Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Objective: To assess the total antioxidant capacity of Himalayan cedarwood oil.

Methodology:

- Reagent Preparation: Generate the ABTS radical cation ($ABTS\dot{+}$) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the $ABTS\dot{+}$ solution with ethanol or buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
- Reaction Mixture: Add a small volume of the diluted Himalayan cedarwood oil to the $ABTS\dot{+}$ solution.
- Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.
- Absorbance Measurement: Measure the absorbance at 734 nm.
- Calculation: Calculate the percentage of inhibition as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).



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Anti-inflammatory Activity

Himalayan cedarwood oil has demonstrated potent anti-inflammatory effects, suggesting its potential in managing inflammatory conditions. This activity is linked to the inhibition of key inflammatory mediators.

Table 3: Anti-inflammatory Activity of Himalayan Cedarwood Oil in Carrageenan-Induced Paw Edema in Rats

Dose (mg/kg)	Time (hours)	% Inhibition of Edema	Reference
100	3	52%	[6]
300	3	55%	[6]
1000	3	65%	[6]

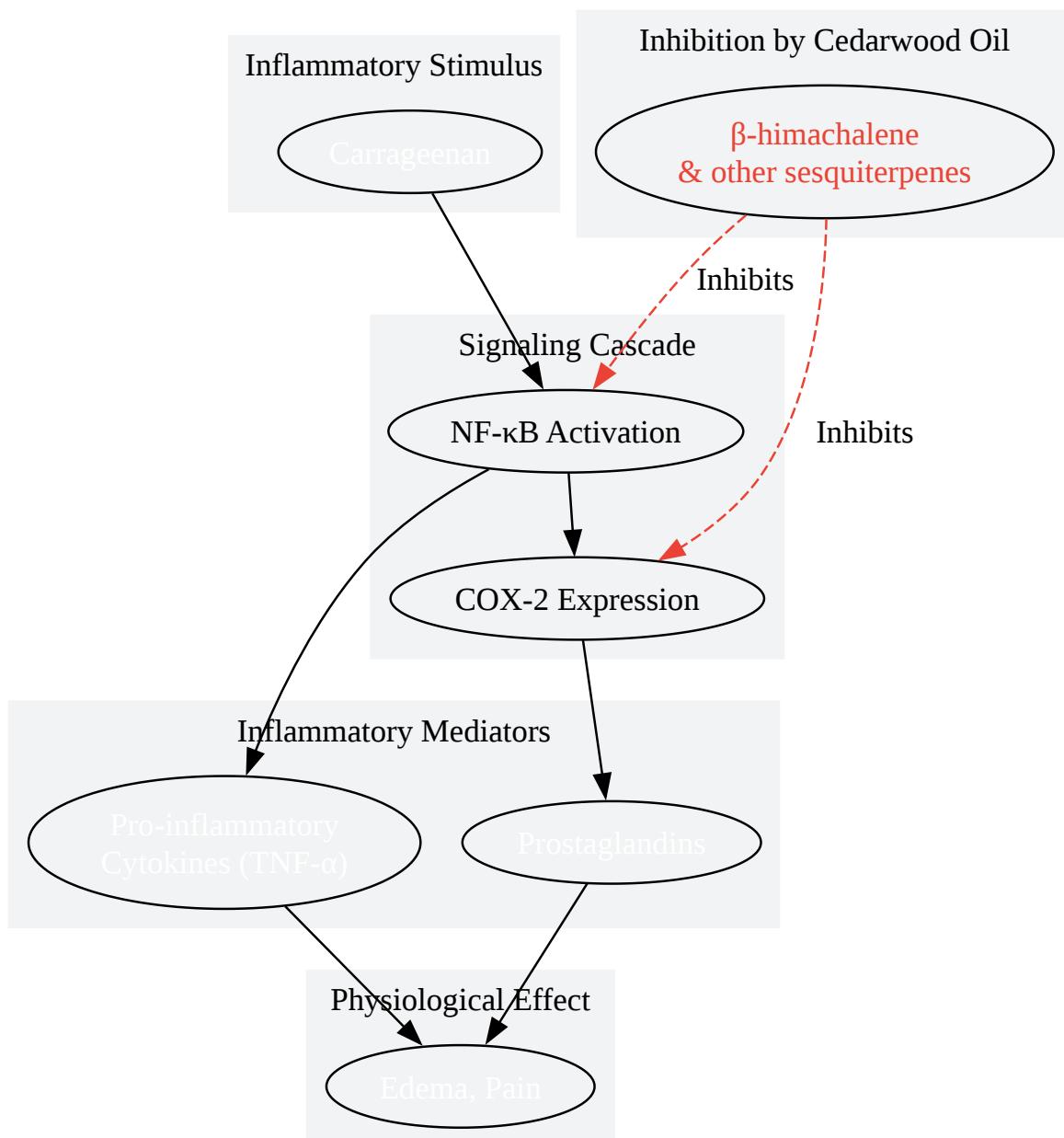
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the *in vivo* anti-inflammatory activity of Himalayan cedarwood oil.

Methodology:

- Animals: Use adult Wistar or Sprague-Dawley rats.
- Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin or diclofenac sodium), and test groups receiving different doses of Himalayan cedarwood oil.
- Drug Administration: Administer the vehicle (control), standard drug, or essential oil orally or intraperitoneally one hour before the carrageenan injection.
- Induction of Inflammation: Inject a small volume (e.g., 0.1 mL) of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

- Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the induction of inflammation.
- Calculation: Calculate the percentage inhibition of edema for each group using the formula: $\% \text{ Inhibition} = [(V_c - V_t) / V_c] \times 100$ Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.



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Antimicrobial Activity

Himalayan cedarwood oil has demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi, making it a potential source for novel antimicrobial agents.

Table 4: Minimum Inhibitory Concentration (MIC) of Himalayan Cedarwood Oil

Microorganism	MIC Range (mg/mL)	Reference
Staphylococcus aureus	1.48 - 5.44	[2]
Listeria monocytogenes	1.48 - 5.44	[2]
Pseudomonas aeruginosa	1.48 - 5.44	[2]
Salmonella enterica	1.48 - 5.44	[2]
Yersinia enterocolitica	1.48 - 5.44	[2]
Curvularia lunata	2.22 μ L/mL (IC50)	[7]
Alternaria alternata	3.71 μ L/mL (IC50)	[7]
Bipolaris spicifera	4.8 μ L/mL (IC50)	[7]

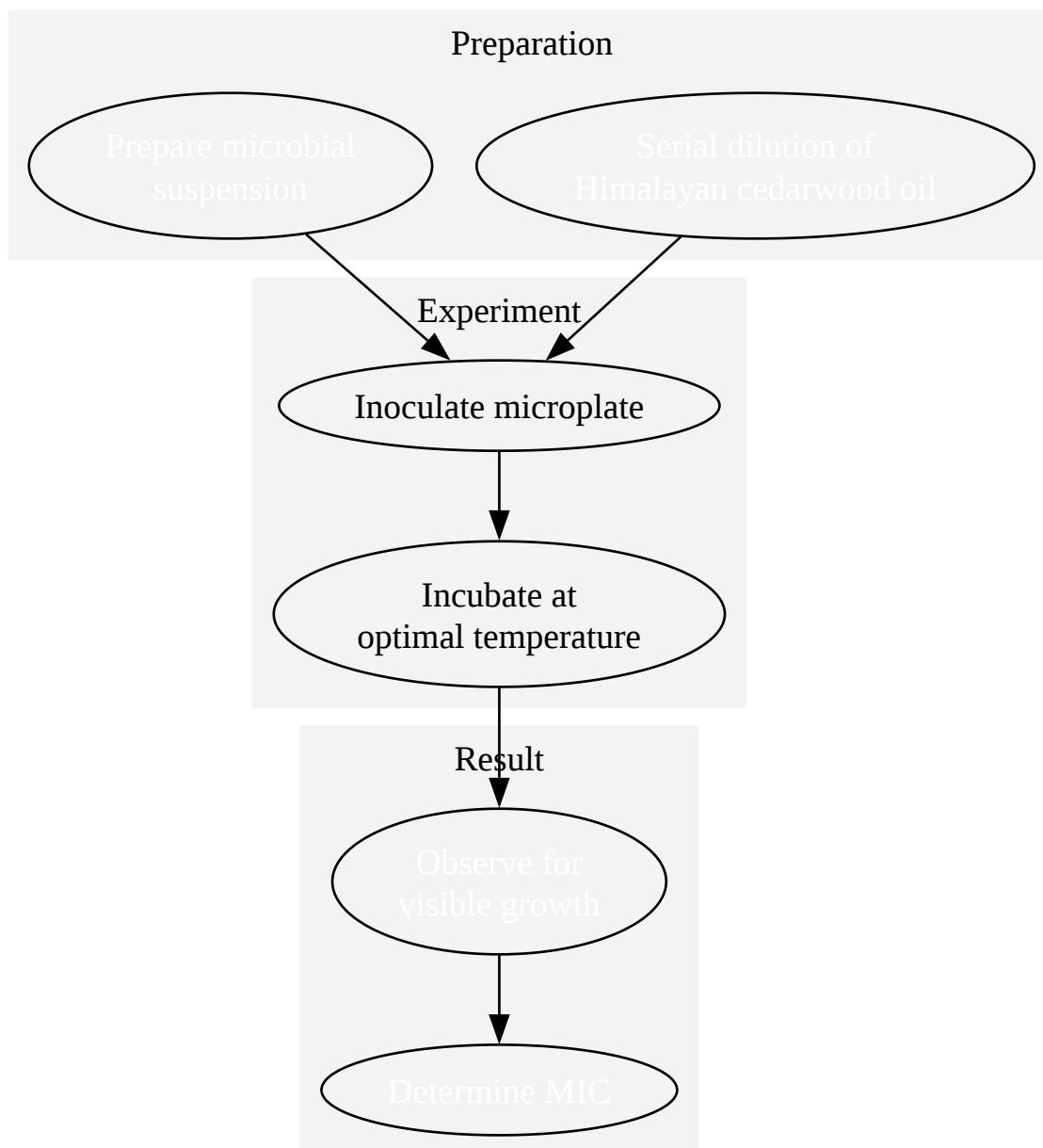
Experimental Protocol: Broth Microdilution Method for MIC Determination

Objective: To determine the minimum concentration of Himalayan cedarwood oil that inhibits the visible growth of a microorganism.

Methodology:

- Media and Inoculum Preparation: Prepare a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). Adjust the microbial suspension to a standardized concentration (e.g., 0.5 McFarland standard).

- **Serial Dilutions:** Perform a two-fold serial dilution of the Himalayan cedarwood oil in the broth medium in a 96-well microplate. An emulsifying agent like Tween 80 may be required to dissolve the oil in the aqueous medium.
- **Inoculation:** Inoculate each well with the standardized microbial suspension. Include positive (microbe and broth) and negative (broth only) controls.
- **Incubation:** Incubate the microplate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 24-48 hours).
- **MIC Determination:** The MIC is the lowest concentration of the essential oil at which there is no visible growth of the microorganism. This can be observed visually or by measuring the absorbance.

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Anticancer Activity

Emerging evidence suggests that Himalayan cedarwood oil and its constituents possess anticancer properties, primarily through the induction of apoptosis in cancer cells.

Table 5: Cytotoxic Activity of Himalayan Cedarwood (Bark) Oil (MTT Assay)

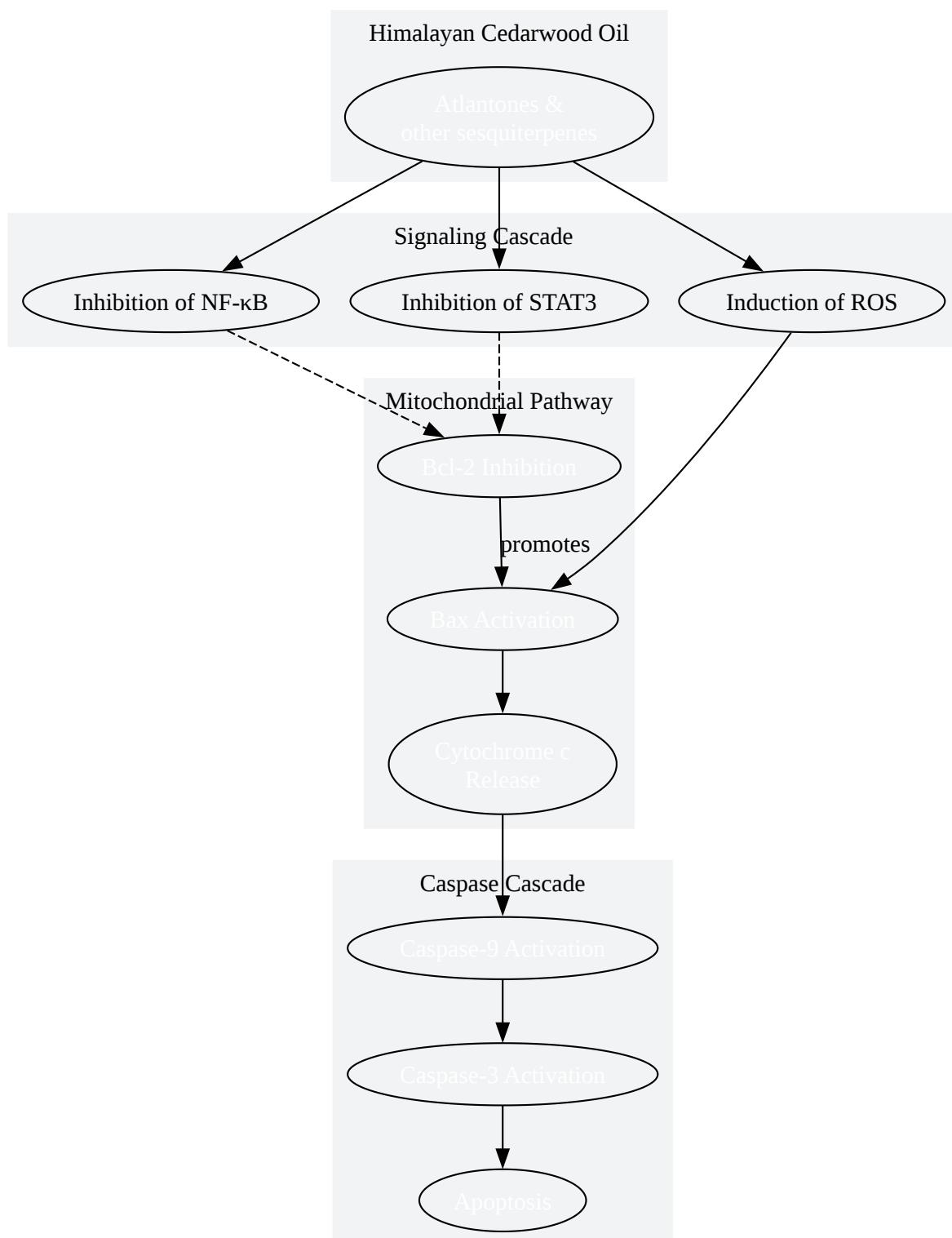
Cancer Cell Line	IC50 (μ g/mL)	Reference
HCT-116 (Colon Cancer)	11.88	[8]
SW-620 (Colon Cancer)	14.63	[8]

Experimental Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

Objective: To assess the cytotoxic effect of Himalayan cedarwood oil on cancer cell lines.

Methodology:

- Cell Culture: Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics.
- Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of Himalayan cedarwood oil (dissolved in a suitable solvent like DMSO and then diluted in the culture medium) for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the solvent) and a positive control (a known anticancer drug).
- MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow the formation of formazan crystals by viable cells.
- Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
- Calculation: Calculate the percentage of cell viability relative to the control. Plot the cell viability against the oil concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

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Conclusion

Himalayan cedarwood oil is a rich source of bioactive sesquiterpenes that contribute to its diverse pharmacological properties. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research into its therapeutic potential. The elucidated signaling pathways for its anti-inflammatory and anticancer activities offer specific targets for mechanistic studies and drug development. Further investigations are warranted to explore the full therapeutic utility of this valuable natural product.

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